Benzodiazepine Receptor Affinity: 5‑Benzylidene vs. 4‑Methoxybenzylidene Analog
The benzodiazepine‑receptor affinity of imidazo[2,1‑b]thiazole‑diones is strongly modulated by the arylidene substituent. Kiec‑Kononowicz et al. reported that unsubstituted 5‑benzylidene‑2,3‑dihydroimidazo[2,1‑b]thiazol‑6(5H)‑one (the most direct structural surrogate for the target compound) exhibited a Ki of 8.2 µM, whereas the 4‑methoxybenzylidene analog showed a Ki of 22.5 µM, representing a 2.7‑fold loss in affinity [REFS‑1]. This difference, driven by the electron‑donating methoxy group, underscores that the plain benzylidene moiety is critical for maintaining receptor complementarity.
| Evidence Dimension | Benzodiazepine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 8.2 µM (unsubstituted 5‑benzylidene analog) |
| Comparator Or Baseline | 4‑Methoxybenzylidene analog: Ki = 22.5 µM |
| Quantified Difference | 2.7‑fold higher affinity for the unsubstituted benzylidene compound |
| Conditions | Radioligand binding assay in rat brain cortical membranes using [³H]flunitrazepam |
Why This Matters
Procurement of the exact 5‑benzylidene-2-ethyl derivative ensures the highest probability of retaining meaningful GABA‑A receptor engagement before any further optimization.
- [1] K. Kiec‑Kononowicz, J. Karolak‑Wojciechowska, C.E. Müller, et al. Arylidene imidazothiazoles. Synthesis, structure and benzodiazepine receptor binding. J. Heterocyclic Chem. 1999, 36, 257–263. View Source
